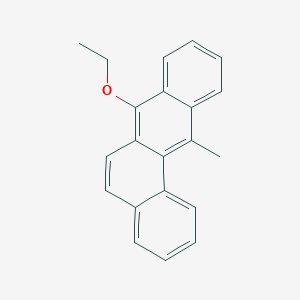

7-Ethoxy-12-methylbenz(a)anthracene

Description

Background of Polycyclic Aromatic Hydrocarbons (PAHs) in Chemical Biology Research

Polycyclic aromatic hydrocarbons (PAHs) are a class of organic compounds made up of two or more fused aromatic rings. wikipedia.orgnih.gov These compounds are widespread environmental pollutants, primarily resulting from the incomplete combustion of organic materials such as coal, oil, gas, and wood. wikipedia.orgnih.gov Natural sources like forest fires and volcanic eruptions also contribute to their presence in the environment. nih.gov

In the field of chemical biology, PAHs are of significant interest due to their often potent biological activities. nih.gov Many PAHs are known to be toxic, mutagenic, and carcinogenic. nih.gov Their chemical structure, characterized by fused benzene (B151609) rings, allows them to intercalate into DNA, leading to mutations and potentially initiating cancer. nih.govresearchgate.net The study of PAHs helps researchers understand the fundamental mechanisms of chemical carcinogenesis, including metabolic activation, DNA adduct formation, and the subsequent cellular responses that can lead to tumor development. researchgate.net

The biological effects of PAHs are closely linked to their metabolism. In the body, enzymes metabolize these compounds into more reactive intermediates, such as epoxides and dihydrodiols. nih.govnih.gov While this is a detoxification pathway, some of these metabolites can covalently bind to cellular macromolecules like DNA, RNA, and proteins, disrupting normal cellular processes. researchgate.netacs.org The investigation of these metabolic pathways and the resulting adducts is a cornerstone of PAH research in chemical biology. acs.org

Importance of Benz(a)anthracene (B33201) Derivatives in Carcinogenesis Studies

Benz(a)anthracene is a four-ring PAH that serves as the parent compound for a large family of derivatives. These derivatives, which have substituent groups attached to the main ring structure, are crucial tools in the study of carcinogenesis. tandfonline.comtandfonline.com The position and nature of these substituents can dramatically influence the carcinogenic potential of the molecule. tandfonline.comtandfonline.com

Research on benz(a)anthracene derivatives has been instrumental in developing and testing theories of chemical carcinogenesis, such as the "K-region" and "bay-region" hypotheses. These theories propose that specific regions of the PAH molecule are more susceptible to metabolic activation to form ultimate carcinogens. By synthesizing and testing a wide array of derivatives with substitutions at different positions, researchers can probe the structure-activity relationships that govern carcinogenicity. tandfonline.comaacrjournals.org

For instance, the addition of a methyl group can significantly alter the carcinogenic activity of the parent benz(a)anthracene molecule, and the location of this methyl group is critical. tandfonline.comtandfonline.com Studies have shown that monomethylated benz(a)anthracenes are generally carcinogenic, but their potency varies depending on the position of the methyl group. tandfonline.com The well-studied compound 7,12-dimethylbenz(a)anthracene (DMBA) is a potent carcinogen widely used in experimental cancer models. researchgate.netwikipedia.org

Positioning of 7-Ethoxy-12-methylbenz(a)anthracene within Academic Inquiry

This compound is a specific derivative of benz(a)anthracene that has been investigated to further understand the intricate relationship between chemical structure and carcinogenic activity. The presence of an ethoxy group at the 7-position and a methyl group at the 12-position provides a unique molecular architecture for studying metabolic pathways and their influence on carcinogenicity.

The study of this compound often involves comparative analyses with its close structural analogs, such as 7-methylbenz(a)anthracene (7-MBA). nih.gov For example, research has explored how the bulkier ethoxy group, in comparison to a methyl group, affects the metabolism of the molecule, particularly the formation of dihydrodiols on the benzo-ring. nih.gov These comparative studies are essential for elucidating the subtle electronic and steric factors that can have a profound impact on the biological properties of PAHs.

Investigations into this compound contribute to a more refined understanding of how specific functional groups direct the metabolic fate of a PAH and, consequently, its carcinogenic potential. This knowledge is vital for predicting the carcinogenic risk of other, less-studied PAHs and for designing safer chemicals.

Interactive Data Table: Properties of Studied Benz(a)anthracene Derivatives

| Compound Name | Molecular Formula | Key Research Area |

| This compound | C21H18O | Comparative carcinogenesis and metabolism |

| 7-Methylbenz(a)anthracene (7-MBA) | C19H14 | Carcinogenesis, metabolism, DNA binding |

| 7,12-Dimethylbenz(a)anthracene (DMBA) | C20H16 | Potent carcinogen, tumor initiation |

| Benz(a)anthracene | C18H12 | Parent compound, baseline for carcinogenicity studies |

| 7-Bromomethylbenz(a)anthracene | C19H13Br | Carcinogenesis, reactivity with nucleic acids |

| 7-Bromomethyl-12-methylbenz(a)anthracene | C20H15Br | Carcinogenesis, tumor induction in various tissues |

| 4-Chloro-7-bromomethylbenz(a)anthracene | C19H12BrCl | Marginal carcinogenic activity |

Structure

3D Structure

Properties

CAS No. |

16354-48-6 |

|---|---|

Molecular Formula |

C21H18O |

Molecular Weight |

286.4 g/mol |

IUPAC Name |

7-ethoxy-12-methylbenzo[a]anthracene |

InChI |

InChI=1S/C21H18O/c1-3-22-21-18-11-7-6-9-16(18)14(2)20-17-10-5-4-8-15(17)12-13-19(20)21/h4-13H,3H2,1-2H3 |

InChI Key |

HNDLQDOGWRGELT-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=C2C=CC3=CC=CC=C3C2=C(C4=CC=CC=C41)C |

Origin of Product |

United States |

Synthetic Methodologies and Analog Development for 7 Ethoxy 12 Methylbenz a Anthracene

Chemical Synthesis of 7-Ethoxy-12-methylbenz(a)anthracene for Research Applications

The direct synthesis of this compound is not extensively documented in dedicated publications. However, a plausible and efficient synthetic route can be constructed based on established methods for the functionalization of the benz(a)anthracene (B33201) core, particularly the modification of its methyl groups. A key intermediate in this proposed synthesis is 7-hydroxymethyl-12-methylbenz(a)anthracene.

The synthesis can be envisioned in a two-step process starting from the readily available 7,12-dimethylbenz(a)anthracene (DMBA):

Oxidation of the 7-methyl group: The initial step involves the selective oxidation of the methyl group at the 7-position of DMBA to a hydroxymethyl group. This transformation can be achieved using reagents like lead tetraacetate, which is known to selectively functionalize the methyl groups of DMBA to form acetoxymethyl derivatives. nih.gov Subsequent hydrolysis of the resulting 7-acetoxymethyl-12-methylbenz(a)anthracene (B14737378) yields the desired 7-hydroxymethyl-12-methylbenz(a)anthracene. nih.gov

Etherification of the hydroxymethyl group: The second step is the conversion of the hydroxyl group of 7-hydroxymethyl-12-methylbenz(a)anthracene to an ethoxy group. The Williamson ether synthesis is a classic and highly effective method for this transformation. masterorganicchemistry.com This reaction involves the deprotonation of the alcohol with a strong base, such as sodium hydride, to form an alkoxide, which then acts as a nucleophile to displace a halide from an ethyl halide (e.g., ethyl iodide or ethyl bromide), yielding the target ether, this compound.

Step 1: Oxidation and Hydrolysis 7,12-Dimethylbenz(a)anthracene → (Lead tetraacetate) → 7-Acetoxymethyl-12-methylbenz(a)anthracene → (Hydrolysis) → 7-Hydroxymethyl-12-methylbenz(a)anthracene

Step 2: Williamson Ether Synthesis 7-Hydroxymethyl-12-methylbenz(a)anthracene + NaH → Sodium 7-(oxomethyl)-12-methylbenz(a)anthracenide + CH₃CH₂I → this compound

This synthetic approach allows for the specific introduction of the ethoxy group at the 7-position, providing the target compound for research applications.

Preparation of Structurally Related Benz(a)anthracene Analogs for Comparative Studies

The synthesis of structurally related analogs of this compound is essential for comparative studies to understand structure-activity relationships, particularly concerning metabolism and carcinogenicity. These analogs often involve variations in the alkyl or alkoxy substituents at the 7- and 12-positions.

Several synthetic strategies are employed to create a library of benz(a)anthracene analogs:

Friedel-Crafts Acylation and Cyclization: A common approach to construct the benz(a)anthracene skeleton involves the Friedel-Crafts acylation of a substituted naphthalene (B1677914) with a suitable benzoyl chloride, followed by cyclization. okstate.educhemguide.co.ukrsc.org The nature and position of the substituents on the final product are determined by the starting materials.

Diels-Alder Reaction: The Diels-Alder reaction between a substituted anthracene (B1667546) and a dienophile can be a powerful tool for constructing the tetracyclic ring system. researchgate.net The substituents on the reactants direct the regiochemistry of the cycloaddition.

Suzuki-Miyaura Coupling and Ring-Closing Metathesis: More modern methods, such as a multi-step strategy involving a Suzuki-Miyaura cross-coupling reaction to connect two aromatic fragments, followed by isomerization and a ring-closing metathesis reaction, have been developed for the efficient synthesis of the benz(a)anthracene skeleton. rsc.org

Below is a table of some structurally related benz(a)anthracene analogs and the general synthetic approaches for their preparation.

| Compound Name | General Synthetic Approach | Key Research Findings |

| 7-Methylbenz[a]anthracene (B135024) | Friedel-Crafts reaction of naphthalene followed by functional group manipulation. | Metabolized to dihydrodiols; its metabolism is compared with other alkylated PAHs to understand the effect of the alkyl group on carcinogenicity. nih.gov |

| 7-Ethyl-12-methylbenz[a]anthracene | Similar to 7-methylbenz[a]anthracene, but using precursors with an ethyl group. | The sterically bulkier ethyl group can influence the regioselectivity of metabolic diol formation compared to the methyl derivative. nih.gov |

| 7-Hydroxymethyl-12-methylbenz[a]anthracene | Oxidation of the 7-methyl group of DMBA. nih.gov | A key metabolite of DMBA, its formation is a critical step in the metabolic activation pathway leading to DNA adducts. nih.govebi.ac.uk |

| 7,12-Dihydroxymethylbenz[a]anthracene | Oxidation of both methyl groups of DMBA. | A metabolite of DMBA, its mutagenicity has been evaluated in comparison to the parent compound and other metabolites. nih.gov |

These comparative studies, enabled by the synthesis of these analogs, provide valuable insights into how small structural modifications can significantly impact the biological activity of benz(a)anthracene derivatives.

Design and Synthesis of Labeled Derivatives for Mechanistic Elucidation

To trace the metabolic fate and elucidate the mechanisms of action of this compound, the synthesis of isotopically labeled derivatives is indispensable. Common isotopes used for this purpose include tritium (B154650) (³H), deuterium (B1214612) (²H or D), and carbon-13 (¹³C).

The design of labeled derivatives focuses on incorporating the isotope at a specific, stable position within the molecule. For this compound, labeling can be introduced in the ethoxy group, the methyl group, or the aromatic backbone.

A common and effective method for introducing deuterium or tritium into the 7-hydroxymethyl group, a precursor to the target compound, involves a two-step process:

Oxidation: The unlabeled 7-hydroxymethyl-12-methylbenz(a)anthracene is oxidized to the corresponding 7-formyl-12-methylbenz(a)anthracene. documentsdelivered.com

Reduction with Labeled Reagents: The formyl derivative is then reduced using a labeled reducing agent, such as sodium borodeuteride (NaBD₄) or sodium borotritide (NaBT₄), to re-form the hydroxymethyl group, now containing a deuterium or tritium label at the benzylic carbon. documentsdelivered.com

This method provides high yields and specific activities of the labeled precursor, which can then be etherified as described in section 2.1 to yield the labeled this compound.

Synthesis of ¹³C-labeled derivatives often requires a more complex, multi-step synthesis starting from a ¹³C-labeled precursor, such as ¹³C-labeled benzaldehyde (B42025) or malonic acid, which is then incorporated into the benz(a)anthracene skeleton through a series of reactions. researchgate.net

The following table summarizes methods for synthesizing labeled derivatives of related benz(a)anthracenes, which are applicable to the synthesis of labeled this compound.

| Labeled Compound | Labeling Method | Application |

| [³H]-7,12-Dimethylbenz[a]anthracene | Tritium gas exchange or synthesis from a tritiated precursor. rsc.orgnih.gov | Used to study DNA binding and the formation of DNA adducts. nih.gov |

| Deuterated 7,12-Dimethylbenz[a]anthracene (B13559) | Reduction of a halogenated precursor with a deuteride (B1239839) source (e.g., LiAlD₄) or synthesis from deuterated starting materials. acs.org | Used in metabolic studies to determine kinetic isotope effects and elucidate reaction mechanisms. |

| [¹³C]-Benzo[a]pyrene | Multi-step synthesis from ¹³C-labeled starting materials. researchgate.net | Used in NMR studies to probe the structure of metabolites and DNA adducts. |

The availability of these labeled compounds is crucial for conducting detailed quantitative studies on the absorption, distribution, metabolism, and excretion (ADME) of this compound, as well as for identifying its ultimate carcinogenic metabolites.

Metabolic Biotransformation Pathways of 7 Ethoxy 12 Methylbenz a Anthracene

Phase I Metabolism: Oxidative Transformations

Phase I metabolism of PAHs is primarily characterized by oxidative reactions catalyzed by the cytochrome P450 (CYP) superfamily of enzymes. These reactions introduce or expose functional groups, such as hydroxyl (-OH) groups, which increases the water solubility of the compound and prepares it for subsequent Phase II conjugation reactions.

Hydroxylation Reactions and Phenol Formation

For PAHs, hydroxylation can occur at various positions on the aromatic ring system, leading to the formation of phenols. In the case of 7-alkylated benz(a)anthracenes, hydroxylation can also occur on the alkyl side chain. For 7-Ethoxy-12-methylbenz(a)anthracene, this would hypothetically involve hydroxylation of the ethoxy group (O-dealkylation) or the methyl group, as well as hydroxylation on the benz(a)anthracene (B33201) ring structure itself.

Epoxidation and Dihydrodiol Formation

A critical pathway in the metabolism of PAHs is the formation of epoxides across the double bonds of the aromatic rings, a reaction also mediated by CYP enzymes. These epoxides are subsequently hydrolyzed by the enzyme epoxide hydrolase to form trans-dihydrodiols. Studies on 7-EBA have shown the formation of dihydrodiols at the 1,2-, 3,4-, 5,6-, 8,9-, and 10,11-positions. nih.gov The "bay-region" dihydrodiol-epoxides are of particular interest as they are often the ultimate carcinogenic metabolites of PAHs. nih.gov For this compound, the formation of various dihydrodiol isomers would be anticipated.

Role of Cytochrome P450 Isoforms in Metabolism (CYP1A, CYP1B, CYP2B, CYP2E, CYP3A)

The metabolism of PAHs is mediated by several CYP isoforms, with CYP1A1 and CYP1B1 being particularly important in their activation. scielo.org.mx These enzymes are inducible by exposure to PAHs themselves through the aryl hydrocarbon receptor (AHR) signaling pathway. scielo.org.mx While the specific CYP isoforms involved in the metabolism of this compound are unknown, it is highly probable that members of the CYP1A and CYP1B families would play a significant role, by analogy to other benz(a)anthracene derivatives.

Regioselectivity and Stereoselectivity of Metabolic Reactions

The positions on the PAH ring at which oxidation occurs (regioselectivity) and the specific spatial orientation of the resulting metabolites (stereoselectivity) are crucial determinants of their biological activity. The metabolism of 7,12-dimethylbenz(a)anthracene by Mycobacterium vanbaalenii PYR-1 has been shown to be highly regio- and stereoselective. researchgate.net For this compound, the size and electronic properties of the ethoxy group at the 7-position would be expected to influence the regioselectivity of the metabolic attack, potentially favoring or hindering oxidation at specific sites compared to its methyl or ethyl counterparts. nih.gov

Phase II Metabolism: Conjugation Reactions

Phase II metabolism involves the conjugation of the Phase I metabolites with endogenous molecules, such as sulfate (B86663), glucuronic acid, or glutathione (B108866). These reactions, catalyzed by transferase enzymes, further increase the water solubility of the metabolites, facilitating their excretion from the body.

Sulfation Pathways and Sulfotransferase Activity

Sulfation is a key Phase II conjugation pathway for hydroxylated PAH metabolites. This reaction is catalyzed by sulfotransferases (SULTs), which transfer a sulfonate group from the donor molecule 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to the hydroxyl group of the metabolite. While this is generally a detoxification pathway, the resulting sulfate esters of certain PAH metabolites can be chemically reactive. Research on hydroxylated metabolites of DMBA has demonstrated their activation via sulfation. The specific SULT isoforms that would act on hydroxylated metabolites of this compound have not been identified.

Glucuronidation and Glutathione Conjugation Mechanisms

There is no available research specifically investigating the glucuronidation and glutathione conjugation of this compound.

Identification and Characterization of Key Metabolites

There are no published studies that have identified or characterized the metabolites of this compound.

No Scientific Data Available for this compound

Following a comprehensive search of available scientific literature, it has been determined that there is no specific research data available to generate an article on the molecular interactions and Deoxyribonucleic Acid (DNA) adduct formation of the chemical compound This compound .

The requested article structure, focusing on covalent binding to DNA, the role of specific metabolic intermediates like bay-region diol epoxides, stereochemical aspects, and methods of quantification such as ³²P-Postlabeling and High-Performance Liquid Chromatography (HPLC), requires detailed experimental findings that are not present in the public domain for this particular compound.

Extensive searches for "this compound" in relation to DNA adducts, metabolic activation, and analytical detection have failed to yield any relevant studies. The scientific community's research in this area has been overwhelmingly focused on the structurally similar and well-documented carcinogen, 7,12-dimethylbenz(a)anthracene (DMBA) .

Due to the strict requirement to focus solely on this compound, it is not scientifically accurate or appropriate to extrapolate or substitute findings from DMBA. The difference in the substituent at the 7-position (ethoxy vs. methyl) would significantly alter the compound's metabolism, the structure of its reactive intermediates, and the resulting DNA adducts. Therefore, any attempt to create the requested content would be speculative and not based on factual, scientific evidence.

Until research is conducted and published specifically on the DNA interactions of this compound, it is not possible to provide a scientifically accurate and authoritative article as outlined.

Molecular Interactions and Deoxyribonucleic Acid Dna Adduct Formation

Quantification and Profiling of DNA Adducts

Mass Spectrometry-Based Methodologies for Adduct Identification and Structural Confirmation

The primary approach involves the use of liquid chromatography coupled with mass spectrometry (LC-MS), a powerful technique for separating and identifying modified nucleosides from complex biological samples. nih.govnih.gov Advances in mass spectrometry, particularly tandem mass spectrometry (MS/MS) and high-resolution mass spectrometry (HRMS), have become the gold standard, largely replacing older methods like ³²P-postlabeling due to their superior specificity and ability to provide detailed structural information. rsc.orgresearchgate.net

For the hypothetical analysis of 7-Ethoxy-12-methylbenz(a)anthracene-DNA adducts, the process would typically begin with the isolation and enzymatic hydrolysis of DNA from exposed cells or tissues into individual deoxyribonucleosides. This mixture is then introduced into the LC-MS system.

Tandem Mass Spectrometry (MS/MS): This is a key technique for the structural elucidation of DNA adducts. rsc.org In a typical MS/MS experiment, the protonated molecule of a suspected adduct is selected in the first stage of the mass spectrometer. This precursor ion is then fragmented by collision with an inert gas, and the resulting product ions are analyzed in the second stage of the mass spectrometer. nih.gov A common fragmentation pattern for nucleoside adducts is the neutral loss of the deoxyribose sugar moiety (116 Da), which can be used as a diagnostic tool to screen for potential adducts in a complex mixture. nih.govacs.org Further fragmentation of the adducted base provides information about the structure of the hydrocarbon moiety and its site of attachment to the DNA base. rsc.org

High-Resolution Mass Spectrometry (HRMS): HRMS provides highly accurate mass measurements, which allows for the determination of the elemental composition of an ion. acs.org This is invaluable for confirming the identity of a suspected adduct by matching its measured mass to a calculated theoretical mass with a high degree of confidence.

The table below illustrates the type of data that would be generated in a hypothetical LC-MS/MS analysis for the identification of a this compound-deoxyguanosine adduct.

| Parameter | Expected Observation for this compound-dG Adduct | Significance |

| Precursor Ion (m/z) | [M+H]⁺ of the adduct | Provides the molecular weight of the intact adduct. |

| High-Resolution Mass | Accurate mass measurement | Allows for the determination of the elemental formula. |

| MS/MS Fragmentation | Neutral loss of deoxyribose (116.0474 Da) | Characteristic of nucleoside adducts. |

| Product Ions | Ions corresponding to the fragmented this compound moiety and the guanine (B1146940) base. | Provides structural information about the adduct. |

Interaction with Other Biological Macromolecules (e.g., Proteins)

Similar to the situation with DNA adducts, direct experimental evidence for the interaction of this compound with proteins is not documented in publicly available literature. However, based on the known reactivity of other PAHs, it is highly probable that this compound, or its metabolites, can form covalent adducts with proteins. nih.gov The formation of protein adducts can serve as a biomarker of exposure and may also play a role in the toxicological effects of the compound. nih.gov

Metabolically activated PAHs are electrophilic and can react with nucleophilic sites on proteins, most commonly with cysteine, histidine, and lysine (B10760008) residues. nih.gov The study of these interactions falls under the field of proteomics.

Analytical methods to investigate protein adduction by this compound would likely involve the following steps:

Isolation of Proteins: Proteins from exposed cells or tissues would be isolated.

Proteolysis: The proteins would be digested into smaller peptides using enzymes like trypsin.

LC-MS/MS Analysis: The resulting peptide mixture would be analyzed by LC-MS/MS to identify modified peptides.

The identification of adducted peptides would provide information on the specific proteins that are targeted and the amino acid residues involved in the binding. A study on the related compound 7,12-dimethylbenz[a]anthracene (B13559) (DMBA) has shown that it can lead to significant alterations in the proteomic profile of exposed cells, indicating that protein interactions are a key aspect of its biological activity. f1000research.com

The following table outlines the expected findings from a proteomic analysis of cells exposed to this compound, based on studies with similar compounds.

| Analytical Approach | Potential Findings | Implication |

| SDS-PAGE | Altered protein expression patterns compared to unexposed controls. | Indicates that exposure to the compound affects protein synthesis or stability. |

| Mass Spectrometry-based Proteomics | Identification of specific proteins with covalently bound this compound metabolites. | Reveals the molecular targets of the compound. |

| Tandem Mass Spectrometry of Peptides | Determination of the precise amino acid residues that are adducted. | Provides insight into the mechanism of protein damage and potential functional consequences. |

Mechanistic Studies of Biological Activity in Experimental Models

In Vitro Genotoxicity Assessments

The genotoxicity of DMBA has been evaluated in a variety of in vitro systems, which demonstrate its ability to damage genetic material, leading to mutations and chromosomal damage.

DMBA's mutagenic potential has been identified in various assays. The Ames test, a bacterial reverse mutation assay, uses strains of Salmonella typhimurium with pre-existing mutations in the histidine operon, rendering them unable to synthesize histidine (His-). youtube.com A chemical is identified as a mutagen if it causes a reverse mutation, allowing the bacteria to grow on a histidine-deficient medium. youtube.comyoutube.com DMBA has been shown to be photomutagenic in Salmonella typhimurium strain TA102. repec.org

In mammalian cell systems, the mutagenicity of DMBA and its metabolites has been assessed using Chinese hamster V79 cells. nih.gov These cells are used to test for mutations at specific genetic loci, such as the hypoxanthine-guanine phosphoribosyltransferase (HGPRT) gene. While DMBA and its metabolites were not directly mutagenic to V79 cells, which lack the enzymes to metabolize them, they became mutagenic when co-cultured with golden hamster cells capable of metabolizing polycyclic aromatic hydrocarbons. nih.gov In this cell-mediated assay, DMBA, 7-hydroxymethyl-12-methylbenz[a]anthracene, and other metabolites were found to be mutagenic. nih.gov The trans-3,4-diol metabolite was particularly potent, suggesting its conversion to a highly reactive diol-epoxide is a key step in DMBA's mutagenicity in mammalian cells. nih.gov

DMBA is a known clastogen, an agent that causes breaks in chromosomes. Studies have shown that DMBA induces chromosomal aberrations in cultured mammalian cells. fda.gov These aberrations can be of the chromatid type (breakage of a single chromatid) or chromosome type (breakage of both chromatids at the same site). youtube.com In vitro studies on rat bone marrow cells demonstrated that DMBA primarily induces chromatid-type aberrations, including gaps and breaks. nih.gov Similarly, DMBA was found to induce chromosomal aberrations in cultured human lymphocytes. nih.gov

Micronucleus tests are also used to detect genotoxic damage. Micronuclei are small, extra-nuclear bodies that form during cell division from chromosome fragments or whole chromosomes that have not been incorporated into the daughter nuclei. DMBA has been shown to induce a dose-dependent increase in micronucleated reticulocytes in Sprague-Dawley rats, indicating chromosomal damage in red blood cells. nih.gov Furthermore, studies in metabolically competent rat hepatoma cell lines (H4IIEC3/G- and 2sFou) showed significant micronucleus induction following exposure to DMBA. nih.gov

The carcinogenic action of DMBA is intrinsically linked to its ability to form covalent adducts with DNA, leading to strand breaks and the activation of cellular repair mechanisms. nih.gov When Chinese hamster cells are treated with DMBA and near-ultraviolet light, a large number of single-strand breaks in the DNA are produced in a dose-dependent manner. oup.com Following this damage, cells initiate a rapid repair process to fix these breaks. oup.com However, this repair can be overwhelmed, leading to a massive breakdown of genomic DNA. oup.com

Studies in rat mammary epithelial cells have demonstrated that DMBA binds to DNA, and the extent of this binding is correlated with susceptibility to carcinogenesis. nih.gov For instance, cells from young, virgin rats show 1.5- to 2.0-fold higher DNA binding compared to cells from older or parous rats. nih.gov The cell's capacity for DNA repair is crucial. Excision repair, a key DNA repair pathway, is activated in response to DMBA-induced damage. nih.gov Interestingly, while cells from older or parous rats show lower levels of DNA binding, they exhibit a greater DNA repair capacity per unit of damage, which may explain their lower susceptibility to DMBA-induced cancer. nih.gov Research in neonatal rat ovaries also confirms that DMBA exposure induces DNA double-strand breaks and activates DNA repair mechanisms, including the ATM and PARP1 pathways, as a protective response. nih.gov

In Vivo Carcinogenesis and Tumorigenesis Studies in Animal Models

In vivo studies in animal models are critical for understanding the carcinogenic potential of chemicals in a whole-organism context. DMBA has been extensively used to induce tumors in various tissues, most notably in the mammary gland and skin of rodents.

DMBA is a classic chemical inducer of mammary tumors in rats, particularly in strains like Sprague-Dawley and Wistar-Furth. scielo.br A single administration of DMBA to young female Sprague-Dawley rats is sufficient to induce a high incidence of mammary carcinomas. scielo.brscielo.br In one representative study, 80% of rats developed mammary tumors eight weeks after a single intragastric dose of DMBA, with the incidence reaching 100% by thirteen weeks. scielo.brscielo.br The resulting tumors are often hormone-dependent, making this a relevant model for studying certain types of human breast cancer. nih.gov

Mouse models are also employed to study DMBA-induced mammary tumorigenesis. nih.gov Studies have shown that DMBA can induce mammary tumor formation in mice, and the susceptibility can be influenced by genetic factors. nih.gov For example, mice with a heterozygous knockout of the Smad3 gene, a component of the TGF-β signaling pathway, show a significantly higher frequency of DMBA-induced mammary tumors compared to wild-type mice, highlighting Smad3's role as a tumor suppressor in this context. nih.gov

| Animal Model | Key Findings | Reference |

|---|---|---|

| Sprague-Dawley Rats | A single intragastric dose led to 100% tumor incidence by 13 weeks. | scielo.brscielo.br |

| Wistar Rats | Used as a model for simultaneous tumorigenesis with DMBA and xenografts. | nih.gov |

| Smad3 Heterozygous Mice | Showed accelerated and higher frequency of mammary tumor formation compared to wild-type mice. | nih.gov |

The two-stage model of skin carcinogenesis in mice, involving an "initiator" and a "promoter," is a fundamental tool in cancer research. DMBA is frequently used as a potent tumor initiator. A single topical application of DMBA to mouse skin is followed by repeated applications of a tumor promoter, such as 12-O-tetradecanoylphorbol-13-acetate (TPA), to induce the development of skin tumors, primarily papillomas and squamous cell carcinomas. oup.com

Studies have demonstrated that genetic background influences susceptibility to DMBA-induced skin tumors. nih.gov For example, mice lacking the Nrf2 gene (Nrf2-/-), a key regulator of cellular antioxidant responses, are markedly more susceptible to skin tumorigenesis initiated by DMBA and promoted by TPA than their wild-type counterparts. nih.gov This indicates that the Nrf2 pathway plays a protective role against DMBA-induced skin cancer. nih.gov The number of tumors induced by DMBA can be significant; in one study, mice treated with DMBA alone developed an average of 12.8 tumors per animal after 16 weeks. oatext.com These models are crucial for evaluating potential chemopreventive agents that may inhibit either the initiation or promotion stages of cancer. oatext.comjournalijar.com

| Animal Model | Experimental Design | Key Findings | Reference |

|---|---|---|---|

| Swiss Albino Mice | DMBA initiation followed by a 16-week observation period. | Resulted in an average of 12.8 tumors per animal. | oatext.com |

| ICR Mice | DMBA initiation followed by promotion with TPA. | The positive control group (DMBA-TPA) showed a 96.6% tumor incidence. | oup.com |

| C57BL/6 Mice (Nrf2+/+ vs. Nrf2-/-) | DMBA initiation followed by TPA promotion. | Nrf2 knockout mice showed markedly higher tumor incidence and multiplicity compared to wild-type mice. | nih.gov |

| Murine Keratinocytes | In vitro initiation with DMBA. | Led to malignant transformation independent of c-Ha-ras oncogene activation. | nih.gov |

Research on 7-Ethoxy-12-methylbenz(a)anthracene Remains Limited

Current research on polycyclic aromatic hydrocarbons (PAHs) like benz(a)anthracene (B33201) and its derivatives primarily focuses on compounds with methyl and hydroxymethyl substitutions. These studies have established clear links between the metabolic activation of these compounds, the formation of DNA adducts, and the subsequent development of tumors in various organs. For instance, the metabolism of 7,12-dimethylbenz(a)anthracene to its reactive diol-epoxide and the subsequent binding to DNA are well-documented critical steps in its carcinogenic process. nih.govmedicopublication.comnih.gov

However, the influence of an ethoxy group at the 7-position of the 12-methylbenz(a)anthracene (B1219001) molecule on its carcinogenic profile has not been extensively investigated. The size and electronic properties of the ethoxy group, in comparison to a methyl group, would be expected to alter the compound's metabolism, its interaction with cellular macromolecules, and consequently, its biological effects. Without specific experimental data, any discussion on the organ-specific tumorigenesis in liver, lung, and ovarian models, or the relationship between its DNA adducts and biological outcomes, would be speculative.

Further research, including in vivo animal studies and in vitro mechanistic analyses, is required to elucidate the specific carcinogenic potential and molecular mechanisms of action of this compound. Such studies would be necessary to generate the detailed and scientifically accurate information requested.

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Analyses

Influence of Substituents (e.g., Alkyl, Ethoxy Groups) on Carcinogenic Potency and Metabolic Pathways

The carcinogenic activity of benz(a)anthracene (B33201) (BA) derivatives is highly dependent on the nature and position of their substituents. The parent compound, BA, is a weak tumor initiator. nih.gov However, the addition of methyl groups can dramatically increase its carcinogenic potential, as seen in the highly potent carcinogen 7,12-dimethylbenz[a]anthracene (B13559) (DMBA). wikipedia.org The ethoxy group at the 7-position and the methyl group at the 12-position of 7-Ethoxy-12-methylbenz(a)anthracene are expected to significantly modulate its biological activity compared to the parent BA molecule.

The metabolic activation of BA and its derivatives to their ultimate carcinogenic forms typically involves the formation of dihydrodiols and highly reactive diol-epoxides. nih.gov The "bay-region" theory posits that diol-epoxides with an epoxide ring in the sterically hindered bay-region of the molecule are particularly potent carcinogens. nih.govepa.gov For benz(a)anthracene, this corresponds to the formation of a diol-epoxide at the 1,2,3,4-positions. nih.gov

Research comparing 7-methylbenz[a]anthracene (B135024) (7-MBA) with 7-ethylbenz[a]anthracene (7-EBA) offers valuable insights into the likely influence of the ethoxy group in this compound. The ethoxy group is sterically bulkier than a methyl group. Studies have shown that this increased steric bulk at the 7-position influences the metabolic pathway. While both 7-MBA and 7-EBA are metabolized to dihydrodiols, the distribution of these metabolites differs significantly. For 7-MBA, the primary dihydrodiols are the 8,9- and 5,6- (K-region) derivatives. nih.gov In contrast, for 7-EBA, the 8,9- and 1,2-diols are predominant, with the K-region 5,6-diol being only a minor product. nih.gov This suggests that the larger ethyl (and by extension, ethoxy) group at position 7 directs metabolism away from the K-region and enhances the formation of dihydrodiols on the angular benzo-ring, which is a precursor to the bay-region diol-epoxide. nih.gov

Despite this shift towards the bay-region activation pathway, 7-EBA is a much weaker carcinogen than 7-MBA. This difference in activity correlates with the extent of DNA binding. Following topical application on mouse skin, 7-MBA was found to bind to DNA at a level five times higher than 7-EBA. nih.gov This indicates that while the substituent can influence the site of metabolism, other factors, such as the efficiency of subsequent enzymatic steps or the stability of the ultimate carcinogen, also play a crucial role in determining carcinogenic potency. The metabolism of 7- and 12-methylbenz[a]anthracene by liver homogenates also yields hydroxymethyl derivatives and various phenolic products, indicating that oxidation of the methyl groups is another significant metabolic pathway. portlandpress.comnih.gov

| Compound | Predominant Dihydrodiol Metabolites (Rat Liver Microsomes) | Relative Covalent Binding to DNA (Mouse Skin) | Relative Carcinogenic Activity |

|---|---|---|---|

| 7-Methylbenz[a]anthracene (7-MBA) | 8,9-diol and 5,6-diol | High (9 times Benz[a]anthracene) | Strong Carcinogen |

| 7-Ethylbenz[a]anthracene (7-EBA) | 8,9-diol and 1,2-diol | Low (5 times less than 7-MBA) | Weak Carcinogen |

| Benz[a]anthracene (BA) | trans-3,4-dihydrodiol | Very Low | Weak Carcinogen |

Molecular Geometry, Steric Hindrance, and Biological Activity Correlations

The three-dimensional shape of benz(a)anthracene derivatives and the steric interactions between substituent groups are critical determinants of their biological activity. The introduction of substituents can distort the planar geometry of the aromatic ring system, influencing its interaction with metabolic enzymes and cellular receptors.

A key structural feature of benz(a)anthracene is the "bay-region," the sterically hindered area between the 1- and 12-positions. Methyl substitution at the 12-position, as in this compound, introduces steric strain in this bay-region, which can cause the molecule to become non-planar. nih.gov Studies on other methylated PAHs have shown that possessing a sterically strained bay-region can, in some cases, lead to enhanced tumorigenic activity. nih.gov This increased activity may be due to the non-planar conformation facilitating the formation of the ultimate carcinogenic bay-region diol-epoxide or hindering metabolic detoxification pathways.

However, the effect of steric hindrance is complex. For instance, introducing an additional methyl group at the 11-position of the highly potent 7,12-DMBA to create 7,11,12-trimethylbenz[a]anthracene (7,11,12-TMBA) results in a more highly hindered bay-region. This increased steric crowding, or "buttressing effect," leads to a significant decrease in tumor-initiating activity compared to 7,12-DMBA. nih.gov This suggests that while a certain degree of steric strain in the bay-region may be activating, excessive hindrance can impede the metabolic activation process, likely by preventing the necessary enzymes from accessing the molecule correctly. The presence of the ethoxy group at the 7-position and the methyl group at the 12-position in this compound would create a specific and complex steric environment that influences its metabolic fate and subsequent biological activity.

Development of QSAR Models for Predicting Biological Effects of Benz(a)anthracene Derivatives

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that aim to predict the biological activity of chemical compounds based on their physicochemical properties and structural features, known as molecular descriptors. For complex molecules like PAHs, QSAR provides a valuable tool for predicting carcinogenicity and understanding the mechanisms underlying their activity without extensive animal testing.

Several QSAR studies have been conducted on benz(a)anthracene derivatives and other related compounds to predict their biological effects, such as carcinogenic potency or receptor binding affinity. researchgate.netnih.govnih.gov These models typically use a range of descriptors, including:

Electronic descriptors: Related to the distribution of electrons in the molecule, which is crucial for chemical reactions involved in metabolic activation.

Topological descriptors: Based on the two-dimensional representation of the molecule, describing its size, shape, and branching.

Geometrical descriptors: 3D properties of the molecule, such as molecular volume and surface area.

Quantum chemical descriptors: Properties calculated using quantum mechanics, such as the energy of molecular orbitals (HOMO, LUMO) and atomic charges. researchgate.net

For example, a quantum chemical study on substituted benz(a)anthracene derivatives found statistically significant relationships between carcinogenic potency (as measured by the Iball and Berenblum indices) and the electronic structure of the molecules. researchgate.net Interestingly, the most important reactivity index in the derived QSAR equations was the hardness of a specific carbon atom that is not part of the traditionally considered K- or bay-regions, suggesting that other molecular sites may play a role in carcinogenicity. researchgate.net

Other approaches, such as 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been successfully applied to related heterocyclic structures like benzimidazoles and benzo[c]phenanthridines. nih.govnih.gov These models generate 3D contour maps that visualize the regions around the molecule where steric bulk, electrostatic charge, and other properties are predicted to increase or decrease biological activity, providing a detailed roadmap for designing new, potentially less toxic or more potent, compounds. The development of robust and validated QSAR models for benz(a)anthracene derivatives holds the promise of more efficient and accurate screening of their potential biological hazards. researchgate.net

Computational and Theoretical Investigations of 7 Ethoxy 12 Methylbenz a Anthracene

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to predicting the reactivity and carcinogenic potential of PAHs. These methods provide insights into the electron distribution and energy levels within the molecule.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has become a standard tool for studying the electronic properties of medium-sized organic molecules like 7-Ethoxy-12-methylbenz(a)anthracene. DFT calculations could provide valuable data on:

Optimized Molecular Geometry: Determining the most stable three-dimensional arrangement of atoms.

Electron Density Distribution: Identifying electron-rich and electron-deficient regions, which are crucial for predicting sites of metabolic activation.

Ionization Potential and Electron Affinity: These properties are related to the ease with which the molecule can lose or gain an electron, influencing its reactivity.

Thermodynamic Properties: Calculation of enthalpy, entropy, and Gibbs free energy of formation would provide insights into the compound's stability.

A hypothetical data table for DFT-calculated properties might look like this:

| Property | Calculated Value |

| Total Energy (Hartree) | Data N/A |

| HOMO Energy (eV) | Data N/A |

| LUMO Energy (eV) | Data N/A |

| HOMO-LUMO Gap (eV) | Data N/A |

| Dipole Moment (Debye) | Data N/A |

No specific data is available in the current literature for this compound.

Frontier Molecular Orbital (FMO) Analysis and K-Region Theory

Frontier Molecular Orbital (FMO) theory focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energies and shapes of these orbitals are critical for predicting the reactivity of a molecule in chemical reactions, including those involved in carcinogenesis.

For PAHs, the "K-region" is a phenanthrenic double bond that is particularly susceptible to epoxidation, a key step in metabolic activation. FMO analysis, in conjunction with K-region theory, would be instrumental in assessing the reactivity of the 5,6-double bond of this compound. The presence of the ethoxy group at the 7-position would be expected to influence the electronic properties of the K-region.

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations provide a means to study the three-dimensional structure and dynamic behavior of molecules, including their interactions with biological macromolecules like DNA.

Conformational Analysis and Steric Effects

The ethoxy group at the 7-position of the benz(a)anthracene (B33201) core introduces significant steric bulk compared to a methyl group. A thorough conformational analysis would be necessary to understand:

Rotational Barriers: The energy required for the rotation of the ethoxy group around the C-O bond.

Preferred Conformations: The most stable spatial arrangement of the ethoxy group relative to the aromatic ring system.

These steric factors are expected to play a crucial role in how the molecule interacts with metabolizing enzymes and DNA.

Theoretical Studies of DNA Binding and Adduct Formation

A critical aspect of PAH carcinogenesis is the formation of covalent adducts with DNA. Theoretical studies in this area would involve:

Modeling of Metabolites: Computational modeling of the potential reactive metabolites of this compound, such as dihydrodiol epoxides.

Docking Simulations: Simulating the interaction of these metabolites with DNA to predict preferred binding sites.

Calculation of Binding Energies: Quantifying the strength of the interaction between the metabolite and DNA.

Analysis of Adduct Structures: Determining the three-dimensional structure of the resulting DNA adducts, which can influence the efficiency of DNA repair and the likelihood of mutations.

A hypothetical data table summarizing theoretical DNA binding studies might include:

| DNA Adduct Type | Predicted Binding Site | Calculated Binding Energy (kcal/mol) |

| Bay-region diol epoxide-DNA adduct | Data N/A | Data N/A |

| K-region epoxide-DNA adduct | Data N/A | Data N/A |

No specific data is available in the current literature for this compound.

Modulation of 7 Ethoxy 12 Methylbenz a Anthracene Bioactivity

Inhibition of Metabolic Activation by Natural and Synthetic Agents

There is no available research data on the inhibition of the metabolic activation of 7-Ethoxy-12-methylbenz(a)anthracene by natural or synthetic compounds.

Modulation of DNA Adduct Formation by Chemopreventive Compounds

Specific studies concerning the modulation of DNA adduct formation from this compound by any chemopreventive agents have not been published.

Enzyme Induction and Inhibition Effects on Biotransformation and Genotoxicity

There is a lack of scientific literature investigating the effects of enzyme induction or inhibition on the biotransformation and resulting genotoxicity of this compound.

Advanced Analytical and Methodological Developments in Benz a Anthracene Research

Development of Novel Chromatographic and Spectroscopic Techniques for Metabolite Profiling

The metabolic pathways of DMBA are complex, involving multiple enzymatic reactions that produce a variety of metabolites. pnas.org Elucidating these pathways has been made possible through the development and application of advanced separation and detection techniques.

High-Performance Liquid Chromatography (HPLC) is a cornerstone for separating the complex mixture of DMBA metabolites. researchgate.net The use of both reversed-phase and normal-phase HPLC allows for the effective separation of isomeric dihydrodiols, phenols, and hydroxymethyl derivatives formed during metabolism. pnas.org For instance, HPLC analysis of extracts from in vitro incubations with rat liver microsomes has successfully separated and allowed for the quantification of numerous metabolites, including those hydroxylated at the 7-methyl and 12-methyl positions. pnas.org

Mass spectrometry (MS), particularly when coupled with electrospray ionization (ESI), has been instrumental in identifying these separated metabolites. nih.gov ESI-MS can detect and characterize reactive metabolites, such as the sulfated derivative 7-sulfoxymethyl-12-methylbenz[a]anthracene. nih.gov This technique allows for the visualization of the intact metabolite as a conjugate anion in negative mode and the resulting carbocation in positive mode, providing definitive structural information. nih.gov Tandem MS (MS/MS) further aids in fragmenting these ions to confirm their structure. nih.gov

The table below summarizes key techniques used in the metabolite profiling of DMBA.

Table 1: Chromatographic and Spectroscopic Techniques for DMBA Metabolite Profiling| Technique | Application | Key Findings | References |

|---|---|---|---|

| High-Performance Liquid Chromatography (HPLC) | Separation of complex metabolite mixtures from in vitro and in vivo systems. | Enabled quantitative analysis and isolation of phenols, dihydrodiols, and hydroxymethyl derivatives. | pnas.orgresearchgate.net |

| Electrospray Ionization Mass Spectrometry (ESI-MS) | Identification and structural characterization of metabolites, including reactive sulfate (B86663) conjugates. | Visualized intact conjugate anions and released carbocations, confirming the structure of electrophilic metabolites. | nih.gov |

| Tandem Mass Spectrometry (MS/MS) | Structural elucidation of metabolite fragments. | Provided interpretable fragments of carbocations, confirming reaction pathways. | nih.gov |

| UV-Visible Absorption Spectroscopy | Initial identification of metabolite classes post-separation. | Compared spectral properties with those of known reference compounds for tentative identification. | nih.gov |

Methodologies for High-Resolution DNA Adduct Characterization and Quantification

The biological activity of DMBA is closely linked to its ability to form covalent adducts with DNA. Several high-resolution methods have been developed to detect, identify, and quantify these adducts, even when present at very low levels.

The ³²P-postlabeling assay is a highly sensitive method for detecting DNA adducts without prior knowledge of their structure. nih.gov This technique involves digesting the DNA to nucleotides, radiolabeling the adducted nucleotides with ³²P, and then separating them using thin-layer chromatography (TLC). This method has been used to analyze the complex profiles of DNA adducts formed after exposure to DMBA and its metabolites. nih.govosti.gov

Chromatographic techniques are essential for adduct separation and characterization. Sephadex LH-20 column chromatography is often used for the initial purification of DNA adducts from unmodified nucleosides. nih.govosti.gov Following this, HPLC is employed for high-resolution separation of different adduct isomers. nih.gov Analysis of DNA from mouse epidermis treated with DMBA revealed the presence of multiple DNA adducts that were chromatographically identical to those formed from its metabolite, 7-hydroxymethyl-12-methylbenz(a)anthracene, suggesting this metabolite is an important intermediate in DNA binding. nih.govosti.gov

For definitive structural identification, spectroscopic methods are employed. Fluorescence line-narrowing spectroscopy has been successfully used to identify specific adducts, such as those formed by the binding of the 12-methyl group of DMBA to the N-7 position of adenine (B156593) or guanine (B1146940).

The table below details the primary methodologies for DNA adduct analysis.

Table 2: Methodologies for DMBA-DNA Adduct Analysis| Methodology | Purpose | Key Findings | References |

|---|---|---|---|

| ³²P-Postlabeling with TLC | Ultrasensitive detection and profiling of DNA adducts. | Revealed multiple DNA adducts formed from DMBA and its metabolites in various tissues. | nih.govosti.gov |

| Sephadex LH-20 Chromatography | Purification of DNA adducts from bulk DNA. | Enabled initial isolation of adducts for further analysis. | nih.govosti.gov |

| High-Performance Liquid Chromatography (HPLC) | High-resolution separation of different adduct isomers. | Demonstrated that metabolites like 7-hydroxymethyl-12-methylbenz(a)anthracene form DNA adducts identical to some of those from the parent DMBA. | nih.gov |

| Fluorescence Line-Narrowing Spectroscopy | Specific identification of depurination adducts. | Identified adducts at the N-7 position of adenine and guanine. |

In Vitro Systems for Studying Enzyme Kinetics and Substrate Specificity

In vitro systems are crucial for dissecting the specific enzymatic processes involved in DMBA metabolism and for studying enzyme kinetics and substrate specificity without the complexities of a whole organism.

Rat liver homogenates and microsomes are the most common in vitro systems used to study the metabolism of benz(a)anthracenes. pnas.orgnih.gov These preparations contain the cytochrome P450 (CYP) enzyme systems responsible for the initial oxidation of the parent compound. nih.gov Studies using rat liver microsomes have shown that DMBA is converted into a range of products, including hydroxymethyl derivatives and dihydrodiols at various positions on the aromatic ring. nih.gov The use of microsomes from rats pre-treated with inducers like 3-methylcholanthrene (B14862) can reveal the role of specific CYP isozymes in the metabolic activation pathways. pnas.org

Epidermal homogenates from mice have also been used to investigate the metabolism and DNA binding of DMBA in a target tissue for its carcinogenic effects. nih.govosti.gov In vitro incubations of DMBA with mouse epidermal homogenates and calf thymus DNA demonstrated the formation of DNA adducts, confirming that the skin has the necessary enzymatic machinery for metabolic activation. nih.gov

Furthermore, microbial systems, such as the fungus Cunninghamella elegans , have been employed as models for mammalian metabolism. These systems can produce significant quantities of metabolites that are often identical to those formed in mammals, making them useful for preparing metabolite standards for further toxicological studies.

The table below outlines the in vitro systems and their contributions to understanding DMBA metabolism.

Table 3: In Vitro Systems for DMBA Metabolic Studies| System | Application | Key Findings | References |

|---|---|---|---|

| Rat Liver Homogenates/Microsomes | Study of hepatic metabolism and enzyme kinetics. | Identified major metabolic pathways, including hydroxylation and dihydrodiol formation; demonstrated the role of CYP enzymes. | pnas.orgnih.gov |

| Mouse Epidermal Homogenates | Investigation of metabolism in a target tissue for carcinogenesis. | Confirmed that skin can metabolically activate DMBA to DNA-binding species. | nih.govosti.gov |

| Cunninghamella elegans (Fungus) | Model system for mammalian metabolism and production of metabolites. | Showed qualitatively similar metabolic profiles to rat liver microsomes, producing key dihydrodiol and hydroxymethyl metabolites. |

Q & A

Basic Research Questions

Q. What safety protocols are critical when handling 7-Ethoxy-12-methylbenz(a)anthracene in laboratory settings?

- Methodological Answer :

- Use closed systems and local exhaust ventilation to minimize aerosol/dust exposure .

- Wear nitrile gloves, lab coats, and safety goggles. For high-concentration handling, use NIOSH-approved respirators with P100 filters .

- Store in airtight containers away from oxidizers, strong acids, and bases. Implement spill containment measures (e.g., absorbent materials) and avoid water flushing .

Q. What analytical techniques are used to quantify this compound in solution?

- Methodological Answer :

- Fluorescence spectroscopy : Calibrate using anthracene derivatives (e.g., anthracene’s extinction coefficient: ), adjusting for the ethoxy group’s electronic effects .

- HPLC-UV/Vis : Use C18 columns with acetonitrile/water mobile phases. Validate with spiked recovery experiments (e.g., 90–110% recovery range) .

Q. How is this compound synthesized for research applications?

- Methodological Answer :

- Derived from benz(a)anthracene via Friedel-Crafts alkylation: React 12-methylbenz(a)anthracene with ethyl bromide in the presence of AlCl₃. Purify via column chromatography (silica gel, hexane/ethyl acetate) .

- Confirm purity using melting point analysis (expected range: 210–215°C) and NMR (¹H NMR: δ 2.8 ppm for methyl, δ 4.1 ppm for ethoxy) .

Q. What physicochemical properties influence experimental design with this compound?

- Key Properties :

- LogP: ~5.7 (high lipophilicity; use DMSO for solubilization) .

- UV-Vis absorption: λmax ≈ 290 nm (aromatic π→π* transitions) .

- Thermal stability: Decomposes above 300°C; avoid high-temperature storage .

Advanced Research Questions

Q. How does metabolic activation of this compound enhance mutagenicity?

- Methodological Answer :

- In vitro : Incubate with liver S9 fractions (e.g., rat hepatocytes) to generate reactive metabolites (e.g., 7-hydroxyethoxy derivatives). Assess mutagenicity via Ames test (TA98 strain; dose-dependent revertant colonies) .

- LC-MS/MS : Identify sulfate ester metabolites (e.g., m/z 335 → 256 transition) to confirm bioactivation pathways .

Q. What experimental design considerations are vital for two-stage carcinogenesis studies using this compound?

- Methodological Answer :

- Tumor initiation : Administer 10–50 µg/g body weight (oral or topical) in rodent models. Monitor DNA adduct formation via ³²P-postlabeling .

- Promotion phase : Apply 12-O-tetradecanoylphorbol-13-acetate (TPA) weekly for 20 weeks. Use histopathology to confirm tumor progression (e.g., squamous cell carcinoma) .

Q. How can researchers resolve contradictions in environmental stability data for this compound under varying pH?

- Methodological Answer :

- pH-dependent stability assays : Prepare buffered solutions (pH 2–12), incubate at 25°C, and quantify degradation via GC-MS. Half-life ranges: 48 hrs (pH 2) vs. 12 hrs (pH 12) due to ethoxy group hydrolysis .

- TLC validation : Use silica plates (hexane:acetone, 7:3) to detect degradation products (Rf: 0.3 for parent compound vs. 0.6 for hydrolyzed product) .

Q. What advanced spectroscopic methods characterize the photochemical reactivity of this compound?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.